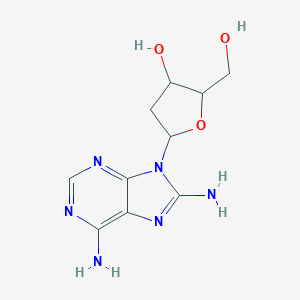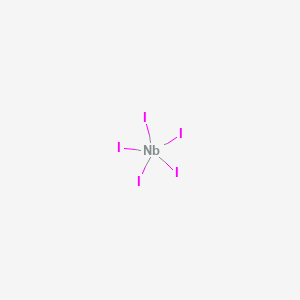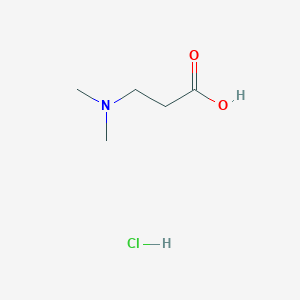
8-アミノ-2'-デオキシアデノシン
概要
説明
8-Amino-2’-deoxyadenosine is a modified nucleoside where the adenine base is substituted with an amino group at the 8th position. This modification enhances the stability of nucleic acid structures, particularly triple helices, making it a valuable compound in the study of nucleic acid interactions and potential therapeutic applications .
科学的研究の応用
8-Amino-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: The compound is employed in the design of DNA triple helices, which have potential therapeutic and diagnostic applications.
Medicine: It is investigated for its potential use in antigene therapy, where modified oligonucleotides can bind to specific DNA sequences to inhibit gene expression.
Industry: The compound’s stability and unique properties make it useful in the development of nucleic acid-based technologies and materials
作用機序
Target of Action
8-Amino-2’-deoxyadenosine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad, targeting these malignancies to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is a crucial mechanism in cancer treatment. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth and spread .
Biochemical Pathways
The biosynthesis pathways of 8-Amino-2’-deoxyadenosine in actinomycetes and fungi hosts have been revealed . A gene cluster exists in Actinomadura sp. ATCC39365 that can synthesize 8-Amino-2’-deoxyadenosine . The compound is also involved in the purine metabolism pathway, where it irreversibly converts adenosine to inosine .
Pharmacokinetics
It is known that the compound has broad antitumor activity, suggesting that it has good bioavailability
Result of Action
The result of the action of 8-Amino-2’-deoxyadenosine is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively limit the spread of these malignancies .
Action Environment
The action of 8-Amino-2’-deoxyadenosine is influenced by the environment in which it is present. For example, studies have shown that triple-helix-forming oligos (TFO) containing 8-amino-dA form stable helices at a neutral pH, instead of under acidic conditions . This suggests that the pH of the environment can influence the stability and efficacy of the compound.
生化学分析
Biochemical Properties
8-Amino-2’-deoxyadenosine interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA synthesis and induce apoptosis, which are key mechanisms in its antitumor activity . The compound’s interaction with these biomolecules is crucial in understanding its role in biochemical reactions.
Cellular Effects
8-Amino-2’-deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . These effects can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential antitumor activity.
Molecular Mechanism
The molecular mechanism of 8-Amino-2’-deoxyadenosine involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of DNA synthesis and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Amino-2’-deoxyadenosine can change over time. Studies have shown that when adenine is replaced by 8-aminoadenine in double and triple helices, there is a strong preferential stabilization of the triplex over the duplex . This suggests that 8-Amino-2’-deoxyadenosine could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
8-Amino-2’-deoxyadenosine is involved in the purine salvage pathway, a crucial metabolic pathway in cells . It interacts with enzymes such as adenosine deaminase, which catalyzes the irreversible deamination of adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine .
Transport and Distribution
It is known that adenosine deaminase, which interacts with 8-Amino-2’-deoxyadenosine, is active both inside the cell and on the cell surface .
Subcellular Localization
The subcellular localization of 8-Amino-2’-deoxyadenosine is not explicitly documented in the current literature. Given its involvement in the purine salvage pathway and its interaction with enzymes like adenosine deaminase, it is likely to be found in locations where these biochemical processes occur .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2’-deoxyadenosine typically involves the following steps:
Bromination: The starting material, 2’-deoxyadenosine, is brominated at the 8th position to form 8-bromo-2’-deoxyadenosine.
Nucleophilic Displacement: The bromine atom is then displaced by an azide group through a nucleophilic substitution reaction, yielding 8-azido-2’-deoxyadenosine.
Industrial Production Methods: Industrial production methods for 8-Amino-2’-deoxyadenosine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 8-Amino-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 8th position can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 8-Amino-2’-deoxyadenosine .
類似化合物との比較
8-Bromo-2’-deoxyadenosine: A precursor in the synthesis of 8-Amino-2’-deoxyadenosine.
8-Azido-2’-deoxyadenosine: An intermediate in the synthesis process.
2’-Deoxyadenosine: The unmodified nucleoside from which 8-Amino-2’-deoxyadenosine is derived
Uniqueness: 8-Amino-2’-deoxyadenosine is unique due to its enhanced ability to stabilize nucleic acid structures, particularly triple helices, even at neutral pH. This property is not observed in the unmodified 2’-deoxyadenosine or other similar compounds .
特性
IUPAC Name |
5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCCEUMCUSZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928321 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-09-8 | |
| Record name | NSC101167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-amino-2'-deoxyadenosine differ from regular adenosine in terms of base pairing, and what are the implications of this difference?
A1: 8-amino-2'-deoxyadenosine (8-amino-dA) exhibits distinct base pairing properties compared to its natural counterpart, adenosine. Theoretical calculations suggest that the presence of the 8-amino group in 8-amino-dA leads to preferential stabilization of triple helix DNA structures over duplex formations []. This enhanced stability is particularly noticeable at neutral pH, where traditional DNA triplexes are less stable []. This characteristic makes 8-amino-dA a promising candidate for applications involving triple helix DNA, which could be beneficial in various biological contexts.
Q2: What is a notable base pairing mode observed for 8-amino-2'-deoxyadenosine with 2'-deoxythymidine, and what is its significance?
A2: Interestingly, 8-amino-2'-deoxyadenosine adopts a novel "reversed Hoogsteen" mode when pairing with 2'-deoxythymidine in low dielectric solvents []. This unconventional base pairing arrangement further expands the repertoire of interactions possible with 8-amino-dA, opening avenues for designing novel DNA duplexes and triplexes with enhanced properties [].
Q3: What makes 8-amino-2'-deoxyadenosine particularly useful in the context of oligonucleotide synthesis?
A3: The development of a protected phosphoramidite derivative of 8-amino-2'-deoxyadenosine has facilitated its incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry []. This accessibility through established synthetic routes makes it a valuable tool for researchers exploring the properties and applications of modified DNA structures containing 8-amino-dA.
Q4: What is a convenient method for synthesizing 8-amino-2'-deoxyadenosine?
A4: A surprisingly effective method for synthesizing 8-amino-2'-deoxyadenosine involves reacting 8-azido-2'-deoxyadenosine with aqueous solutions of ammonia or primary and secondary amines []. This approach offers a high-yield route to 8-amino-2'-deoxyadenosine, simplifying its production and increasing its availability for research purposes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)




